rac 4-Nitro Deprenyl-d3 Hydrochloride
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Overview
Description
rac 4-Nitro Deprenyl-d3 Hydrochloride: is a labeled derivative of deprenyl, specifically designed for research purposes. It is a monoamine oxidase-B inhibitor, which can be useful in treating various cardiometabolic disorders such as diabetes, obesity, hypertension, dyslipidemias, and insulin resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the incorporation of deuterium atoms into the deprenyl moleculeThe reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to maintain the purity and stability of the compound. The process involves large-scale nitration and deuteration reactions, followed by purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: rac 4-Nitro Deprenyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of deprenyl.
Reduction: Amino derivatives of deprenyl.
Substitution: Substituted deprenyl derivatives with different functional groups.
Scientific Research Applications
rac 4-Nitro Deprenyl-d3 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in studies involving enzyme inhibition, particularly monoamine oxidase-B.
Medicine: Investigated for its potential therapeutic effects in treating cardiometabolic disorders.
Mechanism of Action
The primary mechanism of action of rac 4-Nitro Deprenyl-d3 Hydrochloride involves the inhibition of monoamine oxidase-B. This enzyme is responsible for the breakdown of monoamines such as dopamine. By inhibiting this enzyme, the compound increases the levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease and depression .
Comparison with Similar Compounds
4-Nitrodeprenyl: A non-deuterated version of rac 4-Nitro Deprenyl-d3 Hydrochloride.
Deprenyl-d3: A deuterated version of deprenyl without the nitro group.
Uniqueness: this compound is unique due to its combination of deuterium labeling and the presence of a nitro group. This combination enhances its stability and allows for more precise tracing in research studies compared to its non-deuterated counterparts .
Properties
CAS No. |
1246815-42-8 |
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Molecular Formula |
C13H17ClN2O2 |
Molecular Weight |
271.759 |
IUPAC Name |
1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3; |
InChI Key |
QMZXXMVBTPEPMS-FJCVKDQNSA-N |
SMILES |
CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl |
Synonyms |
N-(Methyl-d3)-α-methyl-4-nitro-N-2-propyn-1-ylbenzeneethanamine Hydrochloride; N-(Methyl-d3)-α-methyl-p-nitro-N-2-propynylphenethylamine Monohydrochloride; |
Origin of Product |
United States |
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